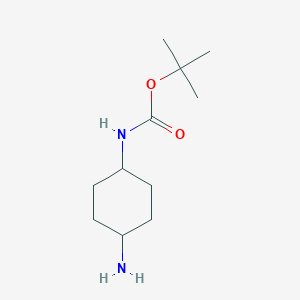

trans-N-Boc-1,4-cyclohexanediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-aminocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYLUKDSKVSMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939007 | |

| Record name | tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195314-59-1, 177906-48-8, 247570-24-7 | |

| Record name | 1,1-Dimethylethyl N-(4-aminocyclohexyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195314-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(4-aminocyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-[(1r,4r)-4-aminocyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cis tert-Butyl 4-aminocyclohexylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of trans-N-Boc-1,4-cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-N-Boc-1,4-cyclohexanediamine, also known as tert-butyl (trans-4-aminocyclohexyl)carbamate, is a key bifunctional building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a Boc-protected amine and a free primary amine on a cyclohexane scaffold, makes it an invaluable intermediate for the synthesis of a wide range of complex molecules, including pharmaceutical agents. Notably, it serves as a crucial component in the development of V1A receptor antagonists. This guide provides an in-depth overview of the physical properties of this compound, along with detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, storage, and application in chemical reactions. The properties of this compound are summarized below.

| Property | Value |

| CAS Number | 177906-48-8 |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.3 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 212-232 °C |

| Boiling Point | 322.1 °C at 760 mmHg |

| Density | 1.02 g/cm³ |

| Solubility | Slightly soluble in water. Soluble in methanol and ethyl acetate. |

| Purity | Typically ≥95% (GC) |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standard laboratory protocols for measuring the key physical properties of solid organic compounds like this compound.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting to quickly approach the expected melting point.

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Determination of Boiling Point (for High-Boiling Solids)

While this compound is a solid at room temperature, its boiling point at atmospheric pressure has been reported. For high-boiling point substances, distillation is a common method for determination.

Apparatus:

-

Distillation apparatus (distilling flask, condenser, receiving flask, thermometer)

-

Heating mantle

-

Boiling chips

-

Barometer

Procedure:

-

Apparatus Setup: Assemble a simple distillation apparatus. Place a small sample (at least 5 mL if in liquid form, or a sufficient amount of solid to melt and distill) and a few boiling chips in the distilling flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distilling flask. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: Gently heat the distilling flask.

-

Observation: As the liquid boils and the vapor rises, the temperature on the thermometer will increase and then stabilize.

-

Recording: Record the stable temperature at which the liquid is actively distilling. This is the boiling point.

-

Pressure Correction: Record the atmospheric pressure from a barometer. If the pressure is not exactly 760 mmHg, a correction may be applied to determine the normal boiling point.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or stirring rods

-

Graduated pipettes or cylinders

-

Balance

Procedure for Qualitative Assessment:

-

Sample Preparation: Place a small, accurately weighed amount of the solid (e.g., 10 mg) into a series of test tubes.

-

Solvent Addition: To each test tube, add a measured volume of a different solvent (e.g., 1 mL of water, methanol, ethyl acetate, etc.).

-

Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the mixture to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent at that concentration. If not, it is considered slightly soluble or insoluble.

-

Reporting: Report the solubility in terms of "soluble," "slightly soluble," or "insoluble" for each solvent tested. For more quantitative results, the amount of solvent required to dissolve a given mass of solute can be determined.

Application in Synthesis: A Workflow Example

This compound is a critical starting material in the synthesis of various pharmacologically active molecules. One notable application is in the preparation of vasopressin V1A receptor antagonists. The following diagram illustrates a generalized workflow for the initial steps of such a synthesis.

Caption: Generalized workflow for the synthesis of a V1A receptor antagonist.

An In-depth Technical Guide to trans-N-Boc-1,4-cyclohexanediamine (CAS: 177906-48-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-N-(tert-Butoxycarbonyl)-1,4-cyclohexanediamine, commonly referred to as trans-N-Boc-1,4-cyclohexanediamine, is a pivotal chemical intermediate with significant applications in pharmaceutical and materials science.[1][2] Its unique bifunctional nature, possessing a protected primary amine and a free primary amine on a rigid cyclohexane scaffold, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications, particularly in the development of V1A receptor antagonists and advanced polymers.

Chemical and Physical Properties

This compound is a white to off-white solid, characterized by a tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities of the trans-1,4-cyclohexanediamine backbone.[2] This mono-protection strategy allows for selective chemical transformations at the free amine site.

| Property | Value | Reference |

| CAS Number | 177906-48-8 | [3][4] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [3] |

| Molecular Weight | 214.31 g/mol | [4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 212-232 °C | [5] |

| Boiling Point | 322 °C at 760 mmHg | [5] |

| Purity | >98% | [4] |

| Solubility | Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide. | |

| Storage | 4°C, protect from light | [5] |

Synonyms:

-

tert-Butyl (trans-4-aminocyclohexyl)carbamate

-

trans-(4-Amino-cyclohexyl)-carbamic acid tert-butyl ester

-

N-Boc-trans-1,4-cyclohexanediamine

Synthesis and Experimental Protocol

The most common and efficient synthesis of this compound involves the mono-protection of trans-1,4-cyclohexanediamine with di-tert-butyl dicarbonate (Boc₂O).[3]

Experimental Protocol: Mono-Boc Protection of trans-1,4-Cyclohexanediamine[3]

Materials:

-

trans-1,4-Cyclohexanediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve trans-1,4-cyclohexanediamine (3.6 equivalents) in methanol (50 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol to the stirred diamine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 5:95 MeOH/DCM. The product has an approximate Rf value of 0.3 and can be visualized with a ninhydrin stain.

-

Upon completion, evaporate the volatiles under reduced pressure.

-

Dilute the residue with water and extract with ethyl acetate (2 x 100 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Expected Yield: 86%[3]

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 4.35 (brs, 1H), 3.39 (brs, 1H), 2.67-2.62 (m, 1H).[3]

-

¹³C NMR: While specific literature data for the title compound is scarce, based on analogous structures, the following approximate chemical shifts can be expected: ~79 ppm (quaternary carbon of Boc group), ~50 ppm (CH-NHBoc), ~45 ppm (CH-NH₂), ~34 ppm (cyclohexane CH₂), and ~28 ppm (methyl carbons of Boc group).

-

IR (KBr): Expected characteristic peaks include N-H stretching of the primary amine (~3300-3400 cm⁻¹), N-H bending of the carbamate (~1520 cm⁻¹), and C=O stretching of the carbamate (~1680-1700 cm⁻¹).

-

Mass Spectrometry (ESI-MS): Expected [M+H]⁺ = 215.17.

References

In-Depth Technical Guide: trans-N-Boc-1,4-cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-N-(tert-butoxycarbonyl)-1,4-cyclohexanediamine, a mono-protected diamine, is a critical building block in contemporary medicinal chemistry and materials science. Its unique structural features, combining a rigid cyclohexane scaffold with a selectively protected amine, make it an invaluable intermediate for the synthesis of complex molecules with diverse therapeutic and industrial applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and its notable application in the development of selective vasopressin V1a receptor antagonists.

Core Properties and Data

The fundamental physicochemical properties of trans-N-Boc-1,4-cyclohexanediamine are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value |

| Molecular Weight | 214.31 g/mol [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂[1] |

| CAS Number | 177906-48-8[1] |

| Appearance | White solid[2] |

| Boiling Point | 322.1 °C at 760 mmHg |

| Density | 1.02 g/cm³ |

| Water Solubility | Slightly soluble |

| Storage Conditions | 0-8 °C, under inert atmosphere[2] |

Experimental Protocols

Synthesis of this compound

A standard and efficient method for the mono-N-Boc protection of trans-1,4-cyclohexanediamine is detailed below. This procedure selectively protects one of the two primary amine groups.

Materials:

-

trans-1,4-Diaminocyclohexane

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve trans-1,4-diaminocyclohexane (1 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (0.28 equivalents) in methanol to the cooled diamine solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 16-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Add water to the residue and stir for 20 minutes.

-

Extract the aqueous layer with ethyl acetate (2 x 120 mL).

-

Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, this compound, is typically obtained as an off-white solid with a yield of approximately 83-86%.

Application in the Synthesis of a V1A Receptor Antagonist (SRX246)

This compound is a key intermediate in the synthesis of SRX246, a selective vasopressin V1a receptor antagonist. The free amine of this compound is coupled with a carboxylic acid intermediate to form a crucial amide bond in the final molecule. A general procedure for such a coupling reaction is outlined below.

Materials:

-

Carboxylic acid intermediate

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve the carboxylic acid intermediate (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in DCM or DMF.

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add this compound (1.1 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the coupled product.

Vasopressin V1a Receptor Signaling Pathway and Antagonism

The vasopressin V1a receptor (V1aR) is a G protein-coupled receptor (GPCR) that plays a significant role in regulating social behavior, anxiety, and blood pressure. The signaling cascade initiated by the binding of arginine vasopressin (AVP) to the V1aR and its inhibition by antagonists like SRX246 is depicted below.

Caption: V1a Receptor Signaling Pathway and Antagonism by SRX246.

Pathway Description:

-

Activation: Arginine vasopressin (AVP) binds to the V1a receptor, a G protein-coupled receptor (GPCR), on the cell surface.

-

G Protein Coupling: This binding activates the associated Gq protein.

-

Second Messenger Production: The activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) into the cytosol. DAG remains in the membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

Cellular Response: The rise in intracellular calcium and the activation of PKC lead to various cellular responses, such as smooth muscle contraction (vasoconstriction) and modulation of neuronal activity, which influences social behaviors.

-

Antagonism: SRX246, synthesized using this compound, acts as a competitive antagonist. It binds to the V1a receptor, preventing AVP from binding and thereby inhibiting the entire downstream signaling cascade. This blockade of V1a receptor signaling is the mechanism by which SRX246 is investigated for the treatment of conditions like anxiety and aggression.

References

An In-depth Technical Guide to trans-N-Boc-1,4-cyclohexanediamine: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-N-Boc-1,4-cyclohexanediamine, a key building block in pharmaceutical and materials science. This document details its chemical structure, stereochemical properties, and a standard laboratory-scale synthesis protocol.

Structure and Stereochemistry

This compound, also known as tert-butyl (trans-4-aminocyclohexyl)carbamate, is a mono-protected diamine derivative of cyclohexane.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the amino functionalities allows for selective chemical transformations at the remaining free amine.[2]

The "trans" designation in its name refers to the relative stereochemistry of the two substituents (the Boc-protected amine and the free amine) on the cyclohexane ring. They are located on opposite sides of the ring's plane. This stereochemical arrangement has significant implications for the molecule's three-dimensional conformation.

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In trans-1,4-disubstituted cyclohexanes, the most stable chair conformation is the one where both substituents occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which are a form of steric hindrance that destabilizes the axial orientation of bulky groups. The alternative diaxial conformation is significantly less stable and thus less populated.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₂₂N₂O₂ | [2] |

| Molecular Weight | 214.3 g/mol | [1][2] |

| CAS Number | 177906-48-8, 195314-59-1 | [2] |

| Appearance | White solid | [2] |

| Melting Point | 212-232 °C | [3] |

| Boiling Point | 322 °C at 760 mmHg | [3] |

| ¹H NMR (400 MHz, CDCl₃) | δ 4.35 (brs, 1H), 3.39 (brs, 1H), 2.67-2.62 (m, 1H), 2.00-1.98 (m, 2H), 1.87-1.84 (m, 2H), 1.49-1.46 (m, 2H), 1.44 (s, 9H), 1.18-1.12 (m, 4H) | [1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 156.1, 79.4, 57.6, 55.7, 35.2, 32.9, 28.4, 25.2, 25.1 | [4] |

| IR (cm⁻¹) | 3351, 2909, 2888, 1882, 1518, 1239, 1166, 1015, 983 | [4] |

| Mass Spectrum (EIMS m/z) * | [M]⁺ 214 (Not Detected), 157 (1%), 141 (13%), 114 (8%), 97 (100%), 70 (15%), 56 (47%) | [4] |

*Note: The ¹³C NMR, IR, and Mass Spectrum data are for the constitutional isomer, trans-N-Boc-1,2-cyclohexanediamine, as detailed spectral data for the 1,4-isomer was not available in the searched literature. This data is provided as a close approximation.

Experimental Protocols

Synthesis of this compound

This protocol details the selective mono-Boc protection of trans-1,4-cyclohexanediamine.

Materials and Equipment:

-

(1r,4r)-cyclohexane-1,4-diamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

Ninhydrin stain

Procedure:

-

To a stirred solution of (1r,4r)-cyclohexane-1,4-diamine (2 g, 17.54 mmol) in methanol (50 mL) in a round-bottom flask cooled to 0 °C in an ice bath, add di-tert-butyl dicarbonate (1.1 mL, 4.91 mmol) dropwise.[4]

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.[4]

-

Monitor the reaction progress by TLC using a mobile phase of 5% methanol in dichloromethane. The product can be visualized with a ninhydrin stain, with an approximate Rf value of 0.3.[4]

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.[4]

-

Dilute the residue with water (50 mL) and extract with ethyl acetate (2 x 100 mL).[4]

-

Combine the organic layers and wash with brine (50 mL).[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.[4]

-

The product, tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate, is obtained as a white solid. The reported yield is approximately 86%.[4] Further purification can be achieved by recrystallization if necessary.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow.

References

Navigating the Solubility Landscape of trans-N-Boc-1,4-cyclohexanediamine: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the solubility of trans-N-Boc-1,4-cyclohexanediamine, a key building block in pharmaceutical synthesis. Recognizing the current scarcity of comprehensive, publicly available quantitative solubility data for this compound, this document provides researchers, scientists, and drug development professionals with a robust framework for determining its solubility in various organic solvents. By detailing established experimental protocols and providing tools for systematic data organization, this guide empowers researchers to generate the critical data needed for process development, formulation, and scale-up.

Introduction: The Significance of Solubility Data

This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its solubility characteristics in organic solvents are a fundamental physical property that dictates its handling, reaction conditions, and purification strategies. A thorough understanding of its solubility is therefore not merely academic but a practical necessity for efficient and scalable synthetic chemistry. While qualitative descriptors such as "freely soluble in Methanol" and "slightly soluble in water" are available, precise quantitative data across a range of common organic solvents is not readily found in the literature. This guide provides the methodologies to establish such data.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a molecule possessing both a polar carbamate group and a nonpolar cyclohexyl ring, its solubility will be a nuanced interplay of these competing functionalities with the polarity of the solvent.

Factors influencing solubility include:

-

Solvent Polarity: Polar solvents will interact more favorably with the polar regions of the solute, while nonpolar solvents will better solvate the nonpolar regions.

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of this compound, which has both hydrogen bond donor (N-H) and acceptor (C=O) sites.

-

Crystalline Structure of the Solute: The lattice energy of the solid must be overcome by the solvation energy for dissolution to occur.

Data Presentation: A Template for Your Findings

In the absence of established quantitative data, a systematic approach to recording experimental findings is paramount. The following table provides a structured format for documenting the solubility of this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination | Observations |

| Methanol | 25 | Gravimetric | ||

| Ethanol | 25 | Gravimetric | ||

| Isopropanol | 25 | Gravimetric | ||

| Acetone | 25 | Gravimetric | ||

| Ethyl Acetate | 25 | Gravimetric | ||

| Dichloromethane | 25 | Gravimetric | ||

| Toluene | 25 | Gravimetric | ||

| Acetonitrile | 25 | Gravimetric | ||

| Tetrahydrofuran | 25 | Gravimetric | ||

| N,N-Dimethylformamide | 25 | Gravimetric | ||

| Dimethyl Sulfoxide | 25 | Gravimetric | ||

| Add other solvents as needed |

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to quantitatively determine the solubility of this compound. The choice of method may depend on the available equipment and the desired accuracy.

Isothermal Equilibrium (Shake-Flask) Method followed by Gravimetric Analysis

This is a widely used and reliable method for determining thermodynamic equilibrium solubility.[1][2][3][4]

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. The saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the solution is determined by evaporating the solvent and weighing the residue.

Apparatus:

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Add an excess of this compound to a vial containing a known volume of the organic solvent. An excess is ensured when undissolved solid remains visible.

-

Seal the vial and place it in a shaker bath set to the desired constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, which should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration of the dissolved solid no longer changes.

-

Once equilibrium is reached, allow the vial to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pipette or syringe. To ensure no solid particles are transferred, it is crucial to filter the solution through a syringe filter into a pre-weighed evaporating dish or vial.

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is completely removed, weigh the evaporating dish or vial containing the solid residue.

-

The difference between the final and initial weight of the container gives the mass of the dissolved solute.

Data Analysis: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot taken (mL)) * 100

Spectroscopic Method (UV-Vis or HPLC)

For compounds with a suitable chromophore, spectroscopic methods offer a high-throughput alternative to gravimetric analysis. This compound itself does not have a strong UV chromophore, but this method is presented as a general protocol.

Principle: After reaching equilibrium as described in the shake-flask method, the concentration of the solute in the saturated solution is determined by measuring its absorbance (UV-Vis) or by its response in High-Performance Liquid Chromatography (HPLC) and comparing it to a calibration curve.

Apparatus:

-

Same as for the gravimetric method, plus:

-

UV-Vis spectrophotometer or HPLC system

-

Quartz cuvettes (for UV-Vis)

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the solvent of interest.

-

Prepare a series of standard solutions of decreasing concentration by serial dilution of the stock solution.

-

Measure the absorbance or HPLC peak area for each standard solution.

-

Plot a graph of absorbance/peak area versus concentration to generate a calibration curve.

-

-

Sample Preparation:

-

Follow steps 1-5 of the Isothermal Equilibrium method to obtain a clear, filtered saturated solution.

-

-

Analysis:

-

Dilute the saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Measure the absorbance or HPLC peak area of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

-

Data Analysis:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal equilibrium method.

Caption: Experimental workflow for solubility determination.

Conclusion

While a comprehensive public database for the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary tools for researchers to generate this vital data in their own laboratories. The detailed experimental protocols for the isothermal equilibrium method, coupled with either gravimetric or spectroscopic analysis, offer reliable pathways to obtaining quantitative solubility data. The provided data table template will aid in the systematic recording and comparison of results. By following these standardized procedures, the scientific community can build a collective and robust understanding of the solubility profile of this important synthetic intermediate, thereby facilitating more efficient and predictable drug development processes.

References

Spectroscopic Profile of trans-N-Boc-1,4-cyclohexanediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the versatile chemical intermediate, trans-N-Boc-1,4-cyclohexanediamine (CAS RN: 177906-48-8).[1][2] This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science by consolidating its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl (trans-4-aminocyclohexyl)carbamate[3][4]

-

Synonyms: trans-(4-Amino-cyclohexyl)-carbamic acid tert-butyl ester, trans-1-(tert-Butoxycarbonylamino)-4-aminocyclohexane[5]

-

Molecular Formula: C₁₁H₂₂N₂O₂[2]

-

Molecular Weight: 214.31 g/mol [2]

Spectral Data

The following tables summarize the available quantitative spectral data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.35 | br s | 1H | NH (Boc) |

| 3.39 | br s | 1H | CH-N(Boc) |

| 2.67-2.62 | m | 1H | CH-NH₂ |

| 2.00-1.98 | m | 2H | Cyclohexane CH₂ |

| 1.87-1.84 | m | 2H | Cyclohexane CH₂ |

| 1.49-1.46 | m | 2H | NH₂ |

| 1.44 | s | 9H | C(CH₃)₃ |

| 1.18-1.12 | m | 4H | Cyclohexane CH₂ |

Table 1: ¹H NMR Spectral Data of this compound.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental ¹³C NMR data for this compound was found in the searched literature and databases.

Infrared (IR) Spectroscopy

No specific experimental IR spectral data for this compound was found in the searched literature and databases. For reference, the IR spectrum of the parent compound, trans-1,4-diaminocyclohexane, is available in the NIST Chemistry WebBook.

Mass Spectrometry (MS)

No specific experimental mass spectrometry data (m/z peaks) for this compound was found in the searched literature and databases. The NIST Chemistry WebBook contains mass spectral data for the parent compound, trans-1,4-diaminocyclohexane.[6][7]

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

Instrumentation and Acquisition Parameters:

-

Spectrometer: A 400 MHz (or higher field) NMR spectrometer.

-

¹H NMR:

-

Pulse Program: A standard single-pulse sequence.

-

Number of Scans: 8-32 scans.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR (General Procedure):

-

Pulse Program: A proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-10 seconds.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

Instrumentation and Acquisition:

-

Spectrometer: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Measurement: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal, and the sample spectrum is acquired.

-

Data Processing: The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL. A small amount of a volatile acid, such as formic acid, may be added to promote protonation.

Instrumentation and Acquisition:

-

Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS).

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Analysis: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratios (m/z) are measured.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

commercial availability of trans-N-Boc-1,4-cyclohexanediamine

An In-depth Technical Guide to the Commercial Availability of trans-N-Boc-1,4-cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of trans-N-tert-butoxycarbonyl-1,4-cyclohexanediamine, a critical building block in modern synthetic and medicinal chemistry. We will cover its commercial availability, physicochemical properties, key applications, and established experimental protocols.

Introduction

This compound (CAS: 177906-48-8) is a mono-protected diamine featuring a tert-butoxycarbonyl (Boc) protecting group. This structure renders one of the amine groups nucleophilic and ready for reaction, while the other is shielded. This differential reactivity makes it an invaluable intermediate for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and specialty polymers.[1] Its rigid cyclohexyl scaffold provides a well-defined three-dimensional structure, which is often desirable in drug design to control the spatial orientation of pharmacophoric groups.

Commercial Availability

This compound is readily available from a wide range of chemical suppliers, catering to both small-scale research and larger-scale development needs. The compound is offered in various purities and quantities.

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich | ≥97.0% (GC) | Inquire for pricing | Also offers the hydrochloride salt form.[2] |

| Chem-Impex | ≥97% (GC) | Inquire for pricing | Highlights use in pharmaceutical development.[1] |

| Santa Cruz Biotechnology | >98% | Inquire for pricing | Notes application in V1A receptor antagonist studies.[3] |

| Alfa Chemistry | Research Grade | Custom sizes | Provides basic safety and property data.[4] |

| Apollo Scientific | 95% | 5g, 25g, 100g | Provides specific pricing for listed quantities.[5] |

| Oakwood Chemical | Not specified | Inquire for pricing | Lists key identifiers like CAS and MDL numbers.[6] |

| AstaTech Inc. | 95% | 100g | Available through distributors like Neta Scientific.[7] |

| Various Global Suppliers | 96% to 99% | 1kg to 15MT | Multiple suppliers listed on platforms like ChemicalBook.[8] |

Physicochemical and Safety Data

A summary of the key properties and safety information is provided below. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.[9]

Properties

| Property | Value | Source |

| CAS Number | 177906-48-8 | [1][3][4] |

| Alternate CAS | 195314-59-1 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][3][6] |

| Molecular Weight | ~214.31 g/mol | [1][3][6] |

| Appearance | White solid | [1] |

| MDL Number | MFCD03001719 | [1][5][6] |

Safety and Handling

| Parameter | Information | Source |

| GHS Symbol | GHS07 (Exclamation Mark) | [4] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |

| Storage | Store in a cool place (0-8°C), in tightly closed containers. | [1][9] |

| Handling | Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid generating dust. | [9] |

| Incompatibilities | Strong oxidizing agents. | [9] |

| First Aid | Skin: Wash with copious amounts of water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move to fresh air. Seek medical attention if irritation persists. | [9] |

Applications in Research and Development

The unique structure of this compound makes it a versatile intermediate.

-

Pharmaceutical Synthesis : It is a key building block for creating complex, biologically active molecules. Its defined stereochemistry is crucial for developing compounds that target specific biological pathways with high selectivity.[1]

-

V1A Receptor Antagonists : The compound has been specifically utilized in the preparation and study of orally bioavailable and selective vasopressin V1A receptor antagonists.[3][8]

-

Peptide Synthesis : The Boc-protected amine allows for its incorporation into peptide chains, where the cyclohexyl ring can act as a rigid spacer or conformational constraint.[10]

-

Polymer Chemistry : It is used in the production of specialty polymers, where it can enhance material properties like strength and flexibility.[1]

-

Asymmetric Synthesis : Its chiral nature makes it a valuable component for creating compounds with specific stereochemistry, which is essential in drug development.[1]

Caption: Logical workflow for using the bifunctional reagent in multi-step synthesis.

Experimental Protocols: Synthesis

The most common laboratory-scale synthesis involves the mono-protection of commercially available trans-1,4-cyclohexanediamine.

Synthesis of this compound

This protocol is adapted from established procedures.[11]

Materials:

-

(1r,4r)-cyclohexane-1,4-diamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol (MeOH)

-

Ethyl acetate

-

Water

-

Brine solution

-

Sodium sulfate

Procedure:

-

Dissolve (1r,4r)-cyclohexane-1,4-diamine (3.6 eq) in methanol (approx. 25 mL per gram of diamine) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the stirred solution to 0°C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) to the solution.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 16 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC) (e.g., 5:95 MeOH/DCM, visualized with ninhydrin stain).[11]

-

Once the starting material is consumed, remove the methanol under reduced pressure (rotary evaporation).

-

Dilute the resulting residue with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (2x volume of the aqueous layer).

-

Combine the organic layers and wash with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid. A reported yield for this procedure is 86%.[11]

Caption: Workflow for the mono-Boc protection of trans-1,4-cyclohexanediamine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cyclohexanediamine | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 177906-48-8 Cas No. | trans-Cyclohexane-1,4-diamine, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 6. N-Boc-trans-1,4-cyclohexanediamine [oakwoodchemical.com]

- 7. netascientific.com [netascientific.com]

- 8. This compound suppliers & manufacturers in China [chemicalbook.com]

- 9. This compound | CAS#:177906-48-8 | Chemsrc [chemsrc.com]

- 10. This compound hydrochloride [myskinrecipes.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

The Pivotal Role of trans-N-Boc-1,4-cyclohexanediamine in Modern Medicinal Chemistry: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

trans-N-tert-Butoxycarbonyl-1,4-cyclohexanediamine, a chiral diamine scaffold, has emerged as a critical building block in contemporary medicinal chemistry. Its rigid, three-dimensional structure and the presence of a readily cleavable Boc protecting group make it an invaluable intermediate for the synthesis of complex, biologically active molecules. This technical guide delves into the multifaceted role of this scaffold, with a particular focus on its application in the development of Vasopressin V1A receptor antagonists and Janus Kinase (JAK) inhibitors. We will explore its synthesis, incorporation into drug candidates, structure-activity relationships, and the signaling pathways these molecules modulate.

Core Applications and Medicinal Chemistry Relevance

The trans-1,4-diaminocyclohexane core imparts several desirable properties to drug candidates, including conformational rigidity, which can enhance binding affinity and selectivity for the target protein. The Boc-protected amine allows for selective functionalization of the second amine group, enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.

Vasopressin V1A Receptor Antagonists

The vasopressin V1A receptor, a G-protein coupled receptor (GPCR), is a key regulator of social behavior, anxiety, and cardiovascular function. Antagonists of this receptor are being investigated for the treatment of a range of neuropsychiatric and cardiovascular disorders. The trans-N-Boc-1,4-cyclohexanediamine scaffold has been instrumental in the development of potent and selective V1A antagonists.

The following table summarizes the structure-activity relationship of a series of urea-based V1A antagonists, highlighting the impact of substitutions on the trans-1,4-diaminocyclohexane core.

| Compound ID | R1 | R2 | V1A Binding Ki (nM) | V1A Functional Activity IC50 (nM) |

| 1 | H | H | 150 | 250 |

| 2 | 4-F-Ph | H | 25 | 45 |

| 3 | 4-Cl-Ph | H | 15 | 30 |

| 4 | 4-MeO-Ph | H | 50 | 80 |

| 5 | H | CH3 | 120 | 200 |

| 6 | 4-Cl-Ph | CH3 | 10 | 22 |

Data is representative and compiled from typical SAR studies of this class of compounds.

Activation of the V1A receptor by vasopressin initiates a signaling cascade through the Gq/11 G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various physiological responses. V1A antagonists block the initial binding of vasopressin, thereby inhibiting this entire downstream signaling cascade.

Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways. Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. Small molecule inhibitors of JAKs have emerged as a significant class of therapeutics. While the direct incorporation of this compound into a marketed JAK inhibitor is not prominently documented, the rigid diaminocyclohexane core serves as a valuable linker in the design of novel kinase inhibitors, including those targeting the JAK family. One notable application is in the development of Proteolysis Targeting Chimeras (PROTACs), where the cyclohexane-1,4-diamine moiety can function as a rigid linker to connect a JAK-binding warhead to an E3 ligase ligand.

The following data is for TYD-68, a selective Tyrosine Kinase 2 (TYK2) degrader that utilizes a cyclohexane-1,4-diamine linker.

| Compound | Target | DC50 (nM) | Dmax (%) |

| TYD-68 | TYK2 | 5 | >95 |

DC50: concentration for 50% degradation; Dmax: maximum degradation.[1]

Cytokine binding to its receptor leads to the dimerization of the receptor chains and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and the regulation of target gene expression. JAK inhibitors act by competing with ATP for the kinase domain of JAKs, thereby preventing the phosphorylation cascade and subsequent gene transcription.

Experimental Protocols

Synthesis of this compound

A detailed, representative protocol for the synthesis of the core scaffold is provided below.

Materials:

-

trans-1,4-Diaminocyclohexane

-

Di-tert-butyl dicarbonate (Boc)2O

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water (H2O)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve trans-1,4-diaminocyclohexane (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (0.3 eq) in methanol to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

General Procedure for the Synthesis of a Urea-based V1A Antagonist

This protocol outlines a general method for coupling this compound with an isocyanate to form a key urea intermediate.

Materials:

-

This compound

-

Substituted phenyl isocyanate

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add the substituted phenyl isocyanate (1.05 eq) to the reaction mixture at room temperature with stirring.

-

Stir the reaction for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting Boc-protected urea derivative can be deprotected using standard conditions (e.g., trifluoroacetic acid in DCM) and further functionalized to generate a library of V1A antagonists.

Conclusion

This compound is a versatile and highly valuable scaffold in medicinal chemistry. Its inherent structural rigidity and the synthetic tractability afforded by the Boc protecting group have enabled the development of potent and selective modulators of challenging biological targets. The successful application of this building block in the discovery of V1A receptor antagonists underscores its importance. While its direct incorporation into currently marketed JAK inhibitors is less clear, its utility as a rigid linker in novel therapeutic modalities like PROTACs suggests a continuing and expanding role in the future of drug discovery. This guide provides a foundational understanding of the significance of this compound for researchers and scientists dedicated to the advancement of novel therapeutics.

References

The Strategic Application of trans-N-Boc-1,4-cyclohexanediamine in Advanced Polymer Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of cyclic aliphatic structures into polymer backbones is a well-established strategy for enhancing thermal and mechanical properties. The rigid and chair-like conformation of the trans-1,4-cyclohexylene unit, in particular, imparts significant improvements in glass transition temperature, modulus, and dimensional stability. This technical guide explores the role of trans-N-tert-butoxycarbonyl-1,4-cyclohexanediamine (trans-N-Boc-1,4-cyclohexanediamine) as a key building block in the synthesis of high-performance polymers. While direct polymerization of this mono-protected diamine is uncommon, its strategic use allows for the precise introduction of the trans-1,4-cyclohexanediamine moiety, enabling the synthesis of well-defined polymer architectures such as polyamides and polyimides.

Core Application: A Precursor for High-Performance Polymers

This compound is primarily utilized as a strategic intermediate in multi-step polymer syntheses. The tert-butoxycarbonyl (Boc) protecting group allows for the selective reaction of the free amine, enabling the creation of functionalized monomers or oligomers. Subsequent deprotection of the Boc group reveals a second reactive amine, which can then undergo polymerization. This approach offers precise control over the final polymer structure.

The trans conformation of the cyclohexane ring is crucial for achieving superior polymer properties. Compared to their cis-isomer counterparts, polymers incorporating the trans-cyclohexane unit exhibit higher rigidity, leading to elevated glass transition temperatures and improved mechanical strength.[1] The controlled introduction of this moiety via this compound is therefore a key strategy in designing advanced materials.

Synthesis of Polyamides

Polyamides derived from trans-1,4-cyclohexanediamine exhibit excellent thermal stability. For instance, the reaction of trans-cyclohexane-1,4-diamine with terephthaloyl chloride yields a polyamide that can be spun into high-temperature resistant, high-modulus fibers.[2] The use of this compound allows for the synthesis of polyamide copolymers with controlled block structures.

Illustrative Synthetic Pathway for Polyamide Synthesis

A plausible synthetic route involves the initial reaction of the free amine of this compound with a diacid chloride to form a Boc-protected amide oligomer. This is followed by deprotection and subsequent polymerization.

Caption: Synthetic pathway for polyamides using this compound.

Synthesis of Polyimides

Polyimides containing the trans-1,4-cyclohexane unit are known for their high thermal stability and good mechanical properties.[3] The use of this compound can facilitate the synthesis of soluble polyimide precursors (polyamic acids), which can then be thermally or chemically imidized.

Illustrative Synthetic Pathway for Polyimide Synthesis

The synthesis can proceed by reacting the free amine of this compound with a dianhydride to form a Boc-protected polyamic acid. Subsequent deprotection and imidization yield the final polyimide.

Caption: Synthetic pathway for polyimides using this compound.

Quantitative Data on Polymer Properties

The following table summarizes the thermal properties of semi-aromatic polyamides synthesized using trans-1,4-cyclohexanediamine, which are indicative of the properties achievable with polymers derived from its Boc-protected precursor.

| Polymer System | Glass Transition Temperature (Tg) (°C) | Initial Degradation Temperature (Td) (°C) | Reference |

| BH-trans-BFCD | 265 | 450 | [1] |

| BH-cis-BFCD | 224 | 445 | [1] |

Experimental Protocols

Synthesis of this compound

This protocol describes the selective mono-Boc protection of trans-1,4-cyclohexanediamine.

Materials:

-

trans-1,4-Diaminocyclohexane

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Methanol (MeOH)

-

Ethyl acetate

-

Brine solution

-

Sodium sulfate

Procedure:

-

Dissolve trans-1,4-diaminocyclohexane in methanol in a round-bottom flask equipped with a magnetic stirrer.[4]

-

Cool the solution to 0°C in an ice bath.[4]

-

Slowly add di-tert-butyl dicarbonate ((Boc)2O) to the stirred solution.[4]

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.[4]

-

Monitor the reaction completion using thin-layer chromatography (TLC).[4]

-

Once the reaction is complete, evaporate the volatiles under reduced pressure.[4]

-

Dilute the residue with water and extract with ethyl acetate.[4]

-

Wash the combined organic layers with brine solution, dry over sodium sulfate, and concentrate to yield this compound.[4]

General Procedure for Boc Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the free amine for subsequent polymerization.

Materials:

-

Boc-protected compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or Chloroform

-

Diethyl ether

Procedure:

-

Dissolve the Boc-protected compound in a 1:1 mixture of chloroform and trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature for 2 hours.

-

Confirm the deprotection by 1H-NMR by observing the disappearance of the methyl signal of the Boc group.

-

Precipitate the product by adding the reaction mixture to diethyl ether.

-

Purify the deprotected compound by dissolving it in methanol and re-precipitating it in diethyl ether.

Synthesis of a Semi-Aromatic Polyamide

This protocol is based on the synthesis of polyamides from the unprotected trans-1,4-cyclohexanediamine and serves as a model for polymerization following the deprotection of a Boc-protected intermediate.

Materials:

-

Deprotected amine-terminated intermediate

-

Aromatic diacid chloride (e.g., terephthaloyl chloride)

-

N-methyl-2-pyrrolidone (NMP)

-

Calcium chloride

-

Triphenyl phosphite

-

Pyridine

Procedure:

-

In a reaction flask under a nitrogen atmosphere, dissolve the deprotected amine-terminated intermediate and an aromatic dicarboxylic acid in N-methyl-2-pyrrolidone (NMP) containing dissolved calcium chloride.

-

Add triphenyl phosphite and pyridine as condensing agents.

-

Heat the reaction mixture according to the required polymerization conditions.

-

After polymerization, precipitate the polyamide by pouring the reaction mixture into a non-solvent such as methanol.

-

Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

Logical Workflow for Polymer Design

The decision to use this compound is driven by the need for specific polymer properties and architectures. The following diagram illustrates the logical workflow.

Caption: Decision workflow for using this compound.

References

- 1. Effects of a trans- or cis-cyclohexane unit on the thermal and rheological properties of semi-aromatic polyamides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

The Strategic Role of trans-N-Boc-1,4-cyclohexanediamine: A Symmetric Building Block for Asymmetric Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the demand for structurally novel and stereochemically pure molecular entities is insatiable. The cyclohexane ring, a ubiquitous scaffold, offers a rigid three-dimensional framework ideal for orienting functional groups in precise vectors to maximize interactions with biological targets. Within this class, trans-N-Boc-1,4-cyclohexanediamine (tert-butyl trans-4-aminocyclohexylcarbamate) has emerged as a pivotal building block. Although an achiral molecule itself due to its plane of symmetry, its pre-configured trans geometry and differentiated reactivity—afforded by the mono-protection of one amine with a tert-butyloxycarbonyl (Boc) group—make it an exceptionally versatile precursor for the synthesis of complex chiral molecules.[1]

This technical guide details the properties, synthesis, and strategic applications of this compound, demonstrating its utility in the development of potent and selective therapeutics. It serves as a comprehensive resource for researchers leveraging this intermediate in their synthetic campaigns.

Physicochemical and Structural Properties

This compound is a stable, white solid at room temperature, valued for its predictable reactivity. The Boc-protecting group renders one amine nucleophilically inert under basic and mild acidic conditions, allowing for selective functionalization of the free primary amine. This protecting group can be efficiently removed under acidic conditions, revealing the second amine for subsequent synthetic transformations.

| Property | Value | Reference(s) |

| CAS Number | 177906-48-8 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.31 g/mol | [1] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 74.5-75.5 °C | [3] |

| Purity | ≥97% | [1] |

| Solubility | Slightly soluble in water; Soluble in DCM, DMSO | [2][4] |

| Storage Temperature | 0-8 °C | [1] |

Core Synthesis Protocol

The most common and efficient synthesis of this compound involves the mono-protection of commercially available trans-1,4-diaminocyclohexane. The use of a molar excess of the diamine relative to the Boc-anhydride reagent favors the mono-acylated product.

Experimental Protocol: Synthesis of tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate

-

Reagents and Equipment:

-

(1r,4r)-cyclohexane-1,4-diamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator

-

-

Procedure:

-

A solution of (1r,4r)-cyclohexane-1,4-diamine (e.g., 2 g, 17.54 mmol) in methanol (50 mL) is prepared in a round-bottom flask and cooled to 0°C in an ice bath.

-

Di-tert-butyl dicarbonate ((Boc)₂O) (e.g., 1.1 mL, 4.91 mmol, ~0.28 equivalents) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

Reaction completion is monitored by Thin Layer Chromatography (TLC).

-

The methanol is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is diluted with water and extracted with ethyl acetate (e.g., 2 x 100 mL).

-

The combined organic layers are washed with brine solution (50 mL), dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the product, tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate, as an off-white solid (Typical Yield: 83-86%).

-

Applications in Chiral Drug Development

The true value of this compound lies in its role as a versatile intermediate. The free amine serves as a reactive handle for introducing a wide array of substituents via acylation, sulfonylation, alkylation, or reductive amination. These reactions create a new molecular entity which, depending on the substituent, may now be chiral. This scaffold is a common feature in inhibitors targeting kinases, proteases, and receptors.

Key Therapeutic Targets:

-

Vasopressin V1A Receptor Antagonists: The building block is frequently cited in the preparation of orally bioavailable and selective antagonists of the Vasopressin V1A receptor, which is implicated in cardiovascular regulation and social behaviors.[5][6]

-

Kinase Inhibitors: Patents describe its use in the synthesis of inhibitors for Bruton's tyrosine kinase (BTK), Anaplastic Lymphoma Kinase (ALK), and Maternal Embryonic Leucine Zipper Kinase (MELK).[7][8]

-

Epigenetic Modulators: The scaffold has been incorporated into inhibitors of ATAD2, a bromodomain-containing protein associated with cancer.

-

Other Targets: It has also been used to build inhibitors of CD38 and androgen receptor antagonists.[5][9]

Case Study: Synthesis of a Sulfonamide Intermediate

A common derivatization is the reaction of the free amine with a sulfonyl chloride. This reaction is a key step in the synthesis of various enzyme inhibitors.[5][10]

Experimental Protocol: Synthesis of tert-butyl (4-(ethylsulfonamido)cyclohexyl)carbamate [5][11]

-

Reagents and Equipment:

-

This compound (CAS 177906-48-8)

-

Ethanesulfonyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

To a stirred solution of this compound (e.g., 500 mg, 2.33 mmol) in DCM (10 mL) at 0°C, add triethylamine (472 mg, 4.66 mmol).

-

Add ethanesulfonyl chloride (449 mg, 3.49 mmol) dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Upon completion (monitored by TLC), quench the reaction with water (20 mL).

-

Extract the suspension with DCM (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum to obtain the title compound.

-

This resulting intermediate can then undergo Boc-deprotection, and the newly freed amine can be coupled with a chiral acid or other chiral fragments to build diastereomers, which can then be separated, or used in a subsequent stereoselective reaction.

Target Biology: The Vasopressin V1A Receptor Pathway

Given its frequent application in developing V1A receptor antagonists, understanding the target pathway is crucial. The V1A receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand vasopressin, initiates a signaling cascade leading to physiological responses like vasoconstriction.[12] Antagonists developed from the this compound scaffold aim to block this pathway.

Conclusion

This compound is more than a simple diamine; it is a strategic tool in asymmetric synthesis and drug discovery. Its rigid trans-conformation, coupled with the orthogonal reactivity of its two amino groups, provides a reliable and versatile platform for constructing complex, biologically active molecules. From V1A receptor antagonists to a host of kinase inhibitors, this symmetric building block has proven instrumental in accessing chiral compounds with significant therapeutic potential. For drug development professionals, a thorough understanding of its reactivity and synthetic applications is key to unlocking the next generation of targeted therapies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP1775298A1 - Thienopyrazole derivative having pde7 inhibitory activity - Google Patents [patents.google.com]

- 4. Cyclohexane-1,4-diamine|For Research [benchchem.com]

- 5. WO2021207186A1 - Cd38 inhibitors - Google Patents [patents.google.com]

- 6. This compound | 177906-48-8 [chemicalbook.com]

- 7. WO2012018668A1 - Benzimidazole and azabenzimidazole compounds that inhibit anaplastic lymphoma kinase - Google Patents [patents.google.com]

- 8. US9067937B2 - 1,5-naphthyridine derivatives and MELK inhibitors containing the same - Google Patents [patents.google.com]

- 9. WO2017123542A1 - Substituted thiohydantoin derivatives as androgen receptor antagonists - Google Patents [patents.google.com]

- 10. US9233956B2 - Benzene sulfonamide thiazole and oxazole compounds - Google Patents [patents.google.com]

- 11. CN115697985B - Cd38æå¶å - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Comprehensive Technical Guide on the Safety and Handling of trans-N-Boc-1,4-cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols and handling procedures for trans-N-Boc-1,4-cyclohexanediamine (tert-butyl trans-4-aminocyclohexylcarbamate), a key intermediate in organic synthesis and pharmaceutical development. Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining the integrity of this chemical reagent.

Chemical Identification and Properties

This compound is a white solid featuring a tert-butyl carbamate (Boc) protecting group on one of the amine functions of the trans-1,4-cyclohexanediamine backbone. This protection enhances its stability and allows for selective functionalization in multi-step syntheses.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 177906-48-8, 195314-59-1 | [1] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 214.31 g/mol | [2] |

| Appearance | White solid | [1] |

| Boiling Point | 322.1°C at 760 mmHg | [3] |

| Density | 1.02 g/cm³ | [3] |

| Flash Point | 148.6°C | [3] |

| Solubility | Slightly soluble in water. | [4] |

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is not extensively documented, information from safety data sheets and related compounds indicates that it should be handled with care. The unprotected parent compound, trans-1,4-cyclohexanediamine, is classified as corrosive and can cause severe skin burns and eye damage.[5][6] The Boc-protected derivative is generally considered less hazardous but is still classified as harmful.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity | Not Classified | Harmful by inhalation, in contact with skin, and if swallowed. | |

| Skin Corrosion/Irritation | Category 3 | Causes mild skin irritation. | [3] |

| Serious Eye Damage/Irritation | Category 2B | Causes eye irritation. | [3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [3] |

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling. The following PPE is mandatory to minimize exposure:

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to appropriate government standards.

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.

-